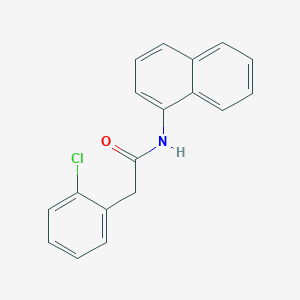

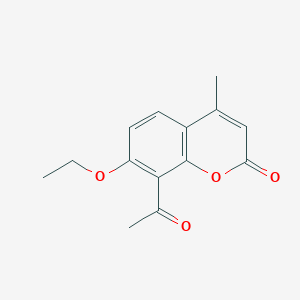

![molecular formula C16H19N3O2S B353841 1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone CAS No. 461000-99-7](/img/structure/B353841.png)

1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

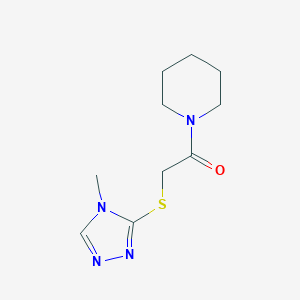

The compound “1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone” is a complex organic molecule that contains several functional groups, including a piperidine ring, a [1,3,4]oxadiazole ring, and a sulfanyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, the [1,3,4]oxadiazole is a five-membered ring containing three heteroatoms (two nitrogens and one oxygen), and the sulfanyl group (-SH) is a common functional group in organic chemistry .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the piperidine ring might undergo reactions at the nitrogen atom, and the [1,3,4]oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar [1,3,4]oxadiazole ring and sulfanyl group might increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Spectral Analysis

1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone belongs to a class of compounds with potential biological activities. These compounds are synthesized through a series of chemical reactions, starting from various organic acids to obtain the corresponding esters, hydrazides, and then the target compounds. The structures of these synthesized compounds are elucidated using modern spectroscopic techniques, demonstrating the comprehensive approach to developing new molecules with potential therapeutic applications (Khalid et al., 2016).

Biological Evaluation

The synthesized compounds have been subjected to various biological evaluations to determine their potential therapeutic benefits. For instance:

Enzyme Inhibition : Some compounds have been screened against enzymes like butyrylcholinesterase (BChE), showing their potential as enzyme inhibitors. Molecular docking studies further assist in understanding the ligand-enzyme interactions, indicating possible therapeutic applications in conditions associated with enzyme dysfunction (Khalid et al., 2016).

Antimicrobial Activity : Novel heterocyclic compounds containing tetrazoles and piperidine nuclei have been evaluated for their antimicrobial activity. These compounds exhibit promising activity against a variety of microbial strains, suggesting their potential in developing new antimicrobial agents (Elavarasan et al., 2014).

Anticancer Potential : Some derivatives have been investigated for their anticancer properties, showing efficacy against various cancer cell lines. The findings suggest the role of these compounds in developing novel anticancer therapies, with some showing significant inhibition of cell proliferation (Rehman et al., 2018).

Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been evaluated for their agricultural activities, showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Mode of Action

oryzicola (Xoc) . This suggests that these compounds may interact with bacterial cells to inhibit their growth or proliferation.

Biochemical Pathways

Given the observed antibacterial and anti-fungal activities, it can be inferred that the compound likely interferes with essential biochemical pathways in these organisms, leading to their inhibition or death .

Result of Action

Given its observed biological activities, it can be inferred that the compound likely leads to the death or inhibition of certain bacteria and fungi .

properties

IUPAC Name |

2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-12-6-5-7-13(10-12)15-17-18-16(21-15)22-11-14(20)19-8-3-2-4-9-19/h5-7,10H,2-4,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLFIKVUGOOOIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

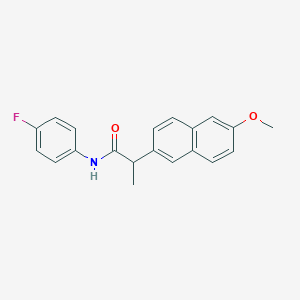

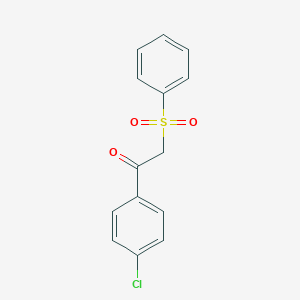

![N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B353795.png)

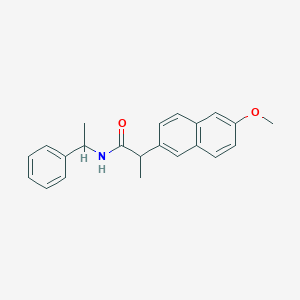

![4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B353809.png)

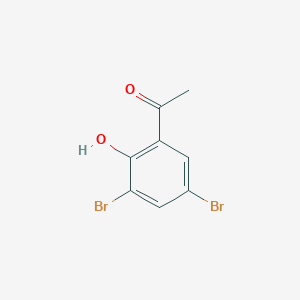

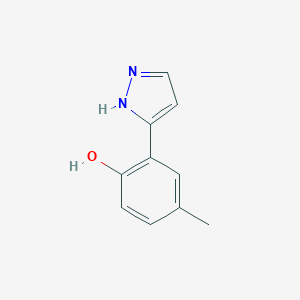

![Phenol, 2-[2-amino-6-(4-chlorophenyl)-4-pyrimidinyl]-](/img/structure/B353832.png)

![methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B353839.png)

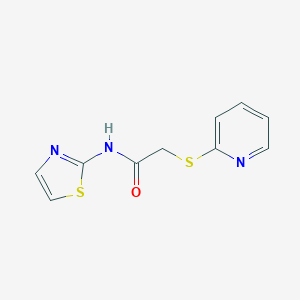

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B353850.png)